molecular formula C20H16N2O4S2 B3582521 6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one

6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one

Cat. No.: B3582521
M. Wt: 412.5 g/mol
InChI Key: YFGDFCVAWGQPHA-UHFFFAOYSA-N
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Description

6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl group, a thiophene ring, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one typically involves multi-step organic reactions. One common approach is to start with the construction of the indole core, followed by the introduction of the thiophene ring and the sulfonyl group. The final step involves the attachment of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities and biological activities.

    Thiophene derivatives: Compounds containing a thiophene ring, such as thiophene-2-carboxylic acid, exhibit similar chemical reactivity and applications.

    Indole derivatives: Indole-based compounds, such as indole-3-acetic acid, have diverse biological activities and are widely studied in medicinal chemistry.

Uniqueness

6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c23-19-14-6-3-5-13-17(28(25,26)21-10-1-2-11-21)9-8-15(18(13)14)22(19)20(24)16-7-4-12-27-16/h3-9,12H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGDFCVAWGQPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one
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6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one
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6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one
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6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one
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6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one
Reactant of Route 6
6-Pyrrolidin-1-ylsulfonyl-1-(thiophene-2-carbonyl)benzo[cd]indol-2-one

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